(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine
Overview
Description
(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral diamine backbone, which is derived from commercially available starting materials.
Phosphine Introduction: The diphenylphosphino groups are introduced through a series of reactions involving phosphine reagents and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine undergoes various types of chemical reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, often facilitated by the metal center in the complex.
Substitution: Involved in substitution reactions where ligands are exchanged on the metal center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require mild conditions and the presence of coordinating solvents.
Major Products Formed
The major products formed from these reactions depend on the specific metal complex and reaction conditions. For example, in catalytic hydrogenation reactions, the product is typically a reduced organic compound.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.
Coordination Chemistry: Studied for its ability to form stable complexes with various metals, which are used in catalysis and material science.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of chiral drugs and pharmaceuticals.
Biochemical Studies: Used in the study of enzyme mimetics and other biochemical applications.
Industry
Fine Chemicals: Employed in the production of fine chemicals and specialty materials.
Polymerization: Used in the development of new polymerization catalysts for the production of advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and substitution. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(R,R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
Bis(diphenylphosphino)ethane: A related ligand with a simpler structure, used in various catalytic processes.
1,2-Bis(diphenylphosphino)benzene: Another related ligand with a different backbone, offering different steric and electronic properties.
Uniqueness
(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is unique due to its chiral nature and ability to form highly stable and selective metal complexes. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.
Properties
IUPAC Name |
(1S,2S)-N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2/t51-,52-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBTWUBNZRVXAU-XWQGWOARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46N2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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